1H-Benzotriazole, 1-methyl-5-nitro-
Overview
Description
1H-Benzotriazole, 1-methyl-5-nitro- is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.
The exact mass of the compound 1H-Benzotriazole, 1-methyl-5-nitro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343735. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1H-Benzotriazole, 1-methyl-5-nitro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Benzotriazole, 1-methyl-5-nitro- including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is known that benzotriazole derivatives can interact with various enzymes and have a variety of uses, such as corrosion inhibitors .
Mode of Action
Benzotriazole can bind to other species, utilizing the lone pair electrons . This property allows benzotriazole to form a stable coordination compound on a copper surface and behave as a corrosion inhibitor .
Action Environment
It is known that benzotriazole can act as a corrosion inhibitor for copper, suggesting that its efficacy may be influenced by the presence of metal surfaces .
Biological Activity
1H-Benzotriazole, 1-methyl-5-nitro- (CAS Number: 25877-34-3) is a compound belonging to the benzotriazole family, which has garnered attention for its diverse biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C7H6N4O2
- Molecular Weight : 178.15 g/mol
- Structure : The compound features a benzene ring fused with a triazole ring, with a methyl and nitro group substituent.
The biological activity of 1H-Benzotriazole, 1-methyl-5-nitro- can be attributed to several mechanisms:
- Enzyme Inhibition : The nitro group can undergo reduction to form reactive intermediates that interact with various biological targets, including enzymes and proteins, potentially inhibiting their activity .
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, likely due to its ability to disrupt cellular processes .
Antimicrobial Properties
1H-Benzotriazole, 1-methyl-5-nitro- exhibits significant antimicrobial activity. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus (MRSA) | 12.5 - 25 |
Escherichia coli | 25 |
Pseudomonas aeruginosa | 50 |
Antifungal Activity
The compound also shows antifungal properties. Research indicates that modifications in the benzotriazole structure can enhance antifungal activity against species such as Candida albicans and Aspergillus niger. The MIC values for these fungi are presented in Table 2.
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 1.6 - 25 |
Aspergillus niger | 12.5 - 25 |
Study on Antibacterial Activity
A study published in the journal Molecules explored the antibacterial effects of various benzotriazole derivatives, including 1H-Benzotriazole, 1-methyl-5-nitro-. The results indicated that this compound effectively inhibited the growth of resistant bacterial strains, suggesting potential applications in treating infections caused by multidrug-resistant organisms .
Research on Antiparasitic Activity
Another significant finding relates to the antiparasitic properties of benzotriazoles. A derivative of benzotriazole was tested against Trypanosoma cruzi, showing dose-dependent growth inhibition in both epimastigote and trypomastigote forms. This suggests that modifications to the benzotriazole structure can lead to enhanced efficacy against parasitic infections .
Properties
IUPAC Name |
1-methyl-5-nitrobenzotriazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-10-7-3-2-5(11(12)13)4-6(7)8-9-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPFSSQRLBUMQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80319324 | |
Record name | 1-Methyl-5-nitro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25877-34-3 | |
Record name | 25877-34-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Methyl-5-nitro-1H-benzotriazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80319324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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